4-{3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl}phenyl methanesulfonate
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Overview
Description
4-(3-Phenyl-pyrazolo[1,5-a]pyrimidin-6-yl)-phenol methanesulfonate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenyl-pyrazolo[1,5-a]pyrimidin-6-yl)-phenol methanesulfonate typically involves multi-step organic reactions One common method involves the initial formation of the pyrazolo[1,5-a]pyrimidine core through a cyclization reactionThe final step involves the methanesulfonation of the phenol group to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-throughput reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenyl-pyrazolo[1,5-a]pyrimidin-6-yl)-phenol methanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenol and methanesulfonate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces hydroquinones .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Phenyl-pyrazolo[1,5-a]pyrimidin-6-yl)-phenol methanesulfonate involves its interaction with specific molecular targets within cells. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle progression. By inhibiting CDK2, this compound can induce cell cycle arrest and promote apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their CDK2 inhibitory activity.
Thioglycoside derivatives: Also studied for their anti-cancer properties.
Uniqueness
4-(3-Phenyl-pyrazolo[1,5-a]pyrimidin-6-yl)-phenol methanesulfonate is unique due to its specific structural features that confer high potency and selectivity towards CDK2 inhibition. This makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C19H15N3O3S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
[4-(3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl] methanesulfonate |
InChI |
InChI=1S/C19H15N3O3S/c1-26(23,24)25-17-9-7-14(8-10-17)16-11-20-19-18(12-21-22(19)13-16)15-5-3-2-4-6-15/h2-13H,1H3 |
InChI Key |
GNQMHOLYXQGJLF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=CC=C4)N=C2 |
Origin of Product |
United States |
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